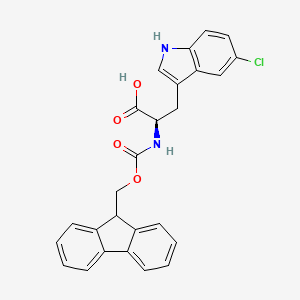

Fmoc-5-chloro-D-tryptophan

CAS No.:

Cat. No.: VC13749786

Molecular Formula: C26H21ClN2O4

Molecular Weight: 460.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H21ClN2O4 |

|---|---|

| Molecular Weight | 460.9 g/mol |

| IUPAC Name | (2R)-3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 |

| Standard InChI Key | ZRVDPQCSRZAYPG-XMMPIXPASA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Fmoc-5-chloro-D-tryptophan has the molecular formula C₂₆H₂₁ClN₂O₄ and a molecular weight of 460.91 g/mol . The structure comprises:

-

A D-tryptophan backbone with a chlorine substituent at the 5-position of the indole ring.

-

An Fmoc group protecting the α-amino group, enabling compatibility with solid-phase peptide synthesis (SPPS) .

Spectral and Physicochemical Properties

-

Storage: Stable at room temperature under inert conditions .

-

Solubility: Typically dissolved in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

-

Purity: Commercial batches often exceed 98% purity, as verified by HPLC .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1257856-10-2 | |

| Molecular Weight | 460.91 g/mol | |

| Melting Point | Not reported (decomposes) | |

| Storage Conditions | Room temperature, dry | |

| Solubility | DMF, DCM, THF |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

-

Chlorination: Introduction of chlorine at the 5-position of D-tryptophan using electrophilic aromatic substitution .

-

Fmoc Protection: Reaction with Fmoc chloride in the presence of a base (e.g., triethylamine) to protect the α-amino group .

Reaction Scheme:

Industrial Manufacturing

Industrial processes utilize automated peptide synthesizers and solid-phase techniques to achieve high yields (>90%) . Scalability is ensured through continuous-flow systems and rigorous purification via column chromatography .

Applications in Peptide Science

Peptide Synthesis

-

Selective Protection: The Fmoc group permits orthogonal deprotection, enabling sequential peptide elongation .

-

Enhanced Stability: Chlorine at the indole 5-position reduces oxidation susceptibility, improving peptide shelf-life .

Biochemical Research

-

Receptor Binding Studies: Modifies peptide-receptor interactions due to steric and electronic effects .

-

Enzyme Substrate Analogs: Used to probe catalytic mechanisms in proteases and kinases .

Table 2: Comparison with Related Tryptophan Derivatives

| Compound | Key Feature | Reactivity Profile |

|---|---|---|

| Fmoc-tryptophan | No halogen substituent | Lower electrophilicity |

| Fmoc-5-fluoro-D-tryptophan | Fluorine at 5-position | Enhanced metabolic stability |

| Fmoc-6-chloro-D-tryptophan | Chlorine at 6-position | Altered π-stacking |

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume